hCAII-IN-7

hCA IX selectivity tumor hypoxia isoform discrimination

hCAII-IN-7 (Compound R-13) is a synthetic, benzyl-substituted secondary sulphonamide inhibitor of human carbonic anhydrase (hCA), with a molecular formula C20H25N3O4S and molecular weight 403.50 g/mol. The compound exhibits a characteristic inhibitory profile against four physiologically relevant hCA isoforms, distinguished by preferential nanomolar inhibition of the tumor-associated isoform hCA IX (Ki = 35.2 nM) over cytosolic hCA II (Ki = 320.7 nM), hCA I (Ki = 60.7 nM), and membrane-bound hCA IV (Ki = 2,298 nM).

Molecular Formula C20H25N3O4S
Molecular Weight 403.5 g/mol
Cat. No. B12415088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAII-IN-7
Molecular FormulaC20H25N3O4S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m1/s1
InChIKeyUEDHBSMZUFBJAV-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

hCAII-IN-7 (Compound R-13) – Isoform-Selective Carbonic Anhydrase Inhibitor for Targeted Cancer Research Procurement


hCAII-IN-7 (Compound R-13) is a synthetic, benzyl-substituted secondary sulphonamide inhibitor of human carbonic anhydrase (hCA), with a molecular formula C20H25N3O4S and molecular weight 403.50 g/mol . The compound exhibits a characteristic inhibitory profile against four physiologically relevant hCA isoforms, distinguished by preferential nanomolar inhibition of the tumor-associated isoform hCA IX (Ki = 35.2 nM) over cytosolic hCA II (Ki = 320.7 nM), hCA I (Ki = 60.7 nM), and membrane-bound hCA IV (Ki = 2,298 nM) . This selectivity fingerprint is relevant for research applications requiring differential modulation of CA isoforms without the confounding pan-inhibition typical of first-generation sulphonamide CA inhibitors.

hCAII-IN-7 Procurement Rationale – Why Close Analogs and Pan-Inhibitors Cannot Substitute in Isoform-Discriminating Assays


Carbonic anhydrase isoforms share high sequence homology, yet their tissue distribution and pathophysiological roles diverge substantially; hCA IX is selectively overexpressed in hypoxic solid tumors while hCA II is ubiquitous in erythrocytes and ocular tissues [1]. Consequently, compounds that lack isoform discrimination—such as the clinical standard acetazolamide (AAZ), which inhibits hCA II at Ki = 12 nM and hCA IX at Ki = 25 nM [2]—cannot be used to attribute functional outcomes to a single CA isoform. hCAII-IN-7 provides a differentiated selectivity window: its hCA II/hCA IX Ki ratio is approximately 9.1, compared to 0.48 for acetazolamide . Generic interchange with pan-inhibitory sulphonamides thus collapses the isoform resolution required in tumor-hypoxia and pH-regulation studies. The quantitative evidence below delineates exactly where and by what magnitude hCAII-IN-7 diverges from its nearest functional comparators.

hCAII-IN-7 Quantitative Differentiation Evidence – Comparator-Anchored Selectivity, Potency, and Scaffold Analysis


hCA IX vs. hCA II Selectivity Ratio – hCAII-IN-7 vs. Acetazolamide (AAZ)

hCAII-IN-7 achieves an hCA II/hCA IX selectivity ratio of 9.1, calculated as Ki(hCA II) 320.7 nM / Ki(hCA IX) 35.2 nM . This contrasts sharply with the clinical standard acetazolamide (AAZ), whose hCA II/hCA IX ratio is 0.48 (Ki hCA II = 12 nM, Ki hCA IX = 25 nM), indicating preferential hCA II inhibition [1]. hCAII-IN-7 is thus approximately 19-fold more hCA IX-selective than acetazolamide by this ratio metric, enabling experiments where hCA IX inhibition must be achieved without concomitant hCA II suppression.

hCA IX selectivity tumor hypoxia isoform discrimination

hCA IX Inhibitory Potency – hCAII-IN-7 vs. Structurally Related 7,7-Dimethyl-Tetrahydroquinazole Analogues

Within the tetrahydroquinazole secondary sulphonamide series, hCAII-IN-7 (a benzyl analogue) achieves a Ki of 35.2 nM against hCA IX . In contrast, the 7,7-dimethyl-substituted congeners (compounds 9–12 in Baglini et al. 2021) exhibit dramatically reduced hCA IX potency, ranging from 19.3 µM to >100 µM [1]. This represents a >548-fold loss in hCA IX inhibitory activity upon 7,7-dimethyl substitution. The benzyl substitution pattern in hCAII-IN-7 is therefore critical for maintaining nanomolar hCA IX engagement.

hCA IX inhibition SAR tetrahydroquinazole scaffold

Multiplex Isoform Profiling – hCAII-IN-7 vs. hCAI/II-IN-7 (Compound 1F)

hCAII-IN-7 and hCAI/II-IN-7 (Compound 1F) represent two distinct selectivity paradigms within the sulphonamide CA inhibitor class. hCAII-IN-7 displays Ki values of 60.7 nM (hCA I), 320.7 nM (hCA II), 2,298 nM (hCA IV), and 35.2 nM (hCA IX) . In contrast, hCAI/II-IN-7 shows Ki values of 23 nM (hCA I) and 44 nM (hCA II) , with no reported hCA IX or hCA IV data. hCAII-IN-7 is thus 7.3-fold less potent against hCA II (320.7 vs. 44 nM) but uniquely provides a 4-isoform inhibitory fingerprint including the tumor-relevant hCA IX isoform, which is absent from the hCAI/II-IN-7 profile.

isoform profiling hCA I hCA II multi-target comparison

hCA IV Selectivity Window – hCAII-IN-7 vs. hCA I Sparing Profile

hCAII-IN-7 exhibits pronounced differential activity against membrane-bound hCA IV (Ki = 2,298 nM) relative to cytosolic hCA I (Ki = 60.7 nM) . This 37.8-fold difference in potency means that at concentrations sufficient to achieve near-complete hCA I inhibition (~200 nM), hCA IV remains essentially unengaged (<10% inhibition predicted by the Cheng-Prusoff relationship). This contrasts with the parent primary sulphonamide 16a, which inhibits hCA I and hCA IV with comparable potency (Ki = 63.9 nM and 73 nM, respectively; ratio = 1.14) [1].

hCA IV off-target isoform sparing

hCAII-IN-7 – Highest-Value Research Application Scenarios Based on Validated Isoform Discrimination Data


Tumor Hypoxia and pH-Regulation Studies Requiring hCA IX-Selective Pharmacological Knockdown

In solid tumor models where hCA IX is upregulated under HIF-1α-driven hypoxia, hCAII-IN-7 at 100–200 nM can achieve substantial hCA IX inhibition (Ki = 35.2 nM) while maintaining hCA II occupancy below 50% (Ki = 320.7 nM). This contrasts with acetazolamide, which at equivalent concentrations would suppress both hCA II and hCA IX indiscriminately . The 9.1-fold hCA II/hCA IX selectivity ratio enables functional attribution of pH-regulation phenotypes to hCA IX specifically, supporting target-validation workflows in oncology .

Multi-Isoform CA Profiling Panels for Inhibitor Selectivity Fingerprinting

hCAII-IN-7 provides a defined 4-isoform reference profile (hCA I, II, IV, IX) with measured Ki values spanning a 65-fold range (35.2–2,298 nM), making it suitable as a calibration compound in CA inhibitor screening cascades. Its benzyl-substituted secondary sulphonamide scaffold complements primary sulphonamide reference compounds such as acetazolamide. Procurement for screening-panel inclusion is warranted when laboratories require a compound with validated, reproducible Ki values across multiple isoforms from a single synthetic batch .

Structure-Activity Relationship (SAR) Studies on Tetrahydroquinazole-Derived Secondary Sulphonamides

hCAII-IN-7 serves as a key SAR reference point within the tetrahydroquinazole chemotype. The benzyl substitution at R2 distinguishes it from 7,7-dimethyl analogues (compounds 9–12) that lose hCA IX potency by >500-fold [1]. Researchers expanding this chemical series can use hCAII-IN-7 as a benchmark for retained hCA IX potency, testing whether modifications preserve the favorable selectivity window or collapse it toward pan-inhibition.

hCA IV-Sparing Experimental Designs in Renal and Ocular Pharmacology

For ex vivo or in vivo models where hCA IV activity in kidney proximal tubules or ciliary processes must be preserved, hCAII-IN-7's 37.8-fold hCA IV/hCA I selectivity ratio provides a practical dosing window. At concentrations achieving >90% hCA I and hCA IX inhibition, hCA IV occupancy remains negligible . This property distinguishes it from primary sulphonamides like 16a (hCA IV/hCA I ratio = 1.14), which would concurrently inhibit membrane-bound CA IV and confound physiological readouts [1].

Quote Request

Request a Quote for hCAII-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.